Cas no 27958-97-0 ((3-aminobenzyl)diethylamine)

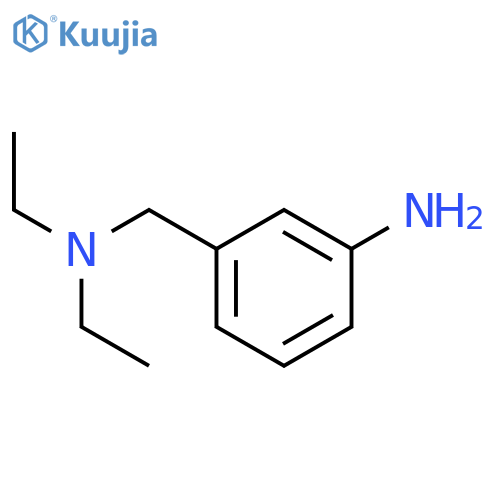

(3-aminobenzyl)diethylamine structure

商品名:(3-aminobenzyl)diethylamine

(3-aminobenzyl)diethylamine 化学的及び物理的性質

名前と識別子

-

- 3-((Diethylamino)methyl)aniline

- (3-Aminobenzyl)diethylamine

- (3-Aminobenzyl)diethylamine dihydrobromide

- (3-aminobenzyl)diethylamine(SALTDATA: FREE)

- 0176625

- 3-(diethylaminomethyl)phenylamine

- 3-(N,N-diethylamino-methyl)-aniline

- 3-[(diethylamino)methyl]aniline

- 3-diethylaminomethylphenylamine

- A4145

- AC1MNVJP

- AC1Q2Z91

- CTK4G0544

- Diaethyl-(3-amino-benzyl)-amin

- diethyl(3-aminobenzyl)amine

- diethyl-(3-amino-benzyl)-amine

- m-diethylaminomethylaniline

- ST4132071

- SureCN374433

- 27958-97-0

- 3-(diethylaminomethyl)aniline

- 3-[(diethylamino)-methyl]aniline

- CS-0450588

- G30655

- 3-[(diethylamino)methyl]-aniline

- VGVXOXSRINSIFO-UHFFFAOYSA-N

- EN300-33517

- SCHEMBL374433

- STK665159

- DB-344661

- N-(3-aminobenzyl)-N,N-diethylamine

- Z285162772

- BS-37581

- (3-Aminobenzyl)diethylamine, AldrichCPR

- MFCD06804491

- 3-Diethylaminomethyl-phenylamine

- DTXSID30391771

- AKOS000150360

- ALBB-024316

- 3-[(diethylamino)methyl]aniline dihydrobromide

- (3-aminobenzyl)diethylamine

-

- MDL: MFCD06804491

- インチ: InChI=1S/C11H18N2/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9,12H2,1-2H3

- InChIKey: VGVXOXSRINSIFO-UHFFFAOYSA-N

- ほほえんだ: CCN(CC)CC1=CC(=CC=C1)N

計算された属性

- せいみつぶんしりょう: 178.14714

- どういたいしつりょう: 178.147

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.3A^2

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 0.983

- ふってん: 272°C at 760 mmHg

- フラッシュポイント: 109.1°C

- 屈折率: 1.548

- PSA: 29.26

(3-aminobenzyl)diethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB265660-5g |

(3-Aminobenzyl)diethylamine; . |

27958-97-0 | 5g |

€749.60 | 2025-02-20 | ||

| TRC | B402185-500mg |

(3-aminobenzyl)diethylamine |

27958-97-0 | 500mg |

$ 230.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1252208-1g |

N-(3-aminobenzyl)-N,N-diethylamine |

27958-97-0 | 95% | 1g |

$185 | 2024-06-06 | |

| Aaron | AR00C2NH-1g |

N-(3-aminobenzyl)-N,N-diethylamine |

27958-97-0 | 95% | 1g |

$211.00 | 2025-01-24 | |

| Aaron | AR00C2NH-500mg |

N-(3-aminobenzyl)-N,N-diethylamine |

27958-97-0 | 95% | 500mg |

$171.00 | 2025-01-24 | |

| Aaron | AR00C2NH-2.5g |

N-(3-aminobenzyl)-N,N-diethylamine |

27958-97-0 | 95% | 2.5g |

$401.00 | 2025-01-24 | |

| abcr | AB265660-1g |

(3-Aminobenzyl)diethylamine; . |

27958-97-0 | 1g |

€230.10 | 2025-02-20 | ||

| 1PlusChem | 1P00C2F5-1g |

N-(3-aminobenzyl)-N,N-diethylamine |

27958-97-0 | 95% | 1g |

$135.00 | 2025-02-25 | |

| 1PlusChem | 1P00C2F5-5g |

N-(3-aminobenzyl)-N,N-diethylamine |

27958-97-0 | 95% | 5g |

$509.00 | 2025-02-25 | |

| Aaron | AR00C2NH-100mg |

N-(3-aminobenzyl)-N,N-diethylamine |

27958-97-0 | 95% | 100mg |

$90.00 | 2025-03-21 |

(3-aminobenzyl)diethylamine 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

27958-97-0 ((3-aminobenzyl)diethylamine) 関連製品

- 1019115-71-9(4-(ethylamino)methylaniline)

- 18759-96-1(3-Aminobenzylmethylamine)

- 6406-74-2(4-[(dimethylamino)methyl]aniline)

- 27958-77-6(3-Amino-N,N-dimethylbenzylamine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:27958-97-0)(3-aminobenzyl)diethylamine

清らかである:99%

はかる:5g

価格 ($):733.0